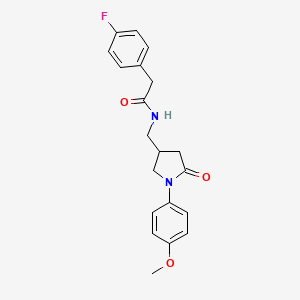

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

Description

The compound 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a substituted acetamide featuring a 4-fluorophenyl group attached to the acetamide backbone and a 5-oxopyrrolidin-3-ylmethyl moiety substituted with a 4-methoxyphenyl group. Acetamides are widely studied for their structural versatility and pharmacological relevance, particularly as analogs of benzylpenicillin and ligands in coordination chemistry . The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the methoxy group may modulate electronic effects and receptor interactions.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c1-26-18-8-6-17(7-9-18)23-13-15(11-20(23)25)12-22-19(24)10-14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWOPMBSDOTKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound is characterized by its unique structure, which includes a pyrrolidine moiety and a fluorophenyl group, suggesting potential interactions with various biological targets. Understanding its biological activity is crucial for its development as a therapeutic agent.

2. Synthesis and Characterization

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The synthetic route may include:

- Formation of the pyrrolidine ring : This step often involves cyclization reactions that introduce the oxopyrrolidine structure.

- Acylation : The introduction of the acetamide group can be achieved through acylation reactions using appropriate acyl chlorides or anhydrides.

- Final purification : The product is usually purified by recrystallization or chromatography to ensure high purity for biological testing.

The biological activity of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide may involve several mechanisms:

- Dopamine Transporter Inhibition : Similar compounds have shown potential as inhibitors of the dopamine transporter (DAT), which plays a critical role in neuropharmacology, particularly in the context of psychostimulant abuse and neurological disorders .

3.2 Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the compound's efficacy. Research indicates that modifications to the fluorophenyl and methoxyphenyl groups can significantly affect binding affinity and selectivity for DAT and other receptors.

| Compound | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | σ1R Binding Affinity (Ki, nM) |

|---|---|---|---|

| 2-(4-fluorophenyl)-N-acetamide | TBD | TBD | TBD |

| Bis(4-fluorophenyl)methylsulfinyl series | 23 | TBD | TBD |

3.3 Case Studies

Several studies have investigated compounds structurally similar to this compound:

- Dopamine Transporter Inhibition : A study demonstrated that compounds with similar structures exhibited promising DAT inhibition, leading to reduced reinforcing effects of cocaine in rat models .

- Behavioral Studies : In behavioral assays, compounds targeting DAT showed significant effects on reducing psychostimulant behaviors without inducing psychostimulant effects themselves, indicating a potential therapeutic window for treating addiction .

4. Conclusion

The compound This compound exhibits promising biological activity, particularly as a dopamine transporter inhibitor. Ongoing research into its SAR and biological mechanisms will be critical for developing effective therapeutic agents based on this scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

- Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group offers improved metabolic stability compared to chlorophenyl analogs (), which are often associated with insecticidal activity.

- Pyrrolidinone vs.

- Methoxy Substitution: The 4-methoxyphenyl group may enhance solubility and π-stacking interactions compared to non-polar substituents like chlorine ().

Pharmacological Implications

- Fluorophenyl-Containing Compounds : Fluorine’s electronegativity enhances binding to aromatic residues in enzymes (e.g., kinases) and improves blood-brain barrier penetration, suggesting CNS applications for the target compound ().

- Methoxyphenyl-Pyrrolidinone Hybrid: The combination of methoxy and pyrrolidinone groups may target serotonin or dopamine receptors, differentiating it from dichlorophenyl analogs () linked to antibiotic scaffolds.

Crystallographic and Conformational Insights

- Dihedral Angles: In dichlorophenyl analogs (), dihedral angles between aromatic and heterocyclic rings (44.5°–77.5°) influence dimerization via N–H···O hydrogen bonds. The target compound’s pyrrolidinone ring may adopt similar planar amide conformations but with distinct packing due to methoxy substituents.

- Hydrogen Bonding: The 5-oxopyrrolidinone oxygen could act as a hydrogen-bond acceptor, unlike sulfur-containing triazole analogs (), which may prioritize hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.